An In-depth Technical Guide to 5-Methyloctanoic Acid: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyloctanoic acid (CAS No: 60218-42-0), a branched-chain fatty acid (BCFA), is a C9 medium-chain fatty acid with a methyl group at the C-5 posi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyloctanoic acid (CAS No: 60218-42-0), a branched-chain fatty acid (BCFA), is a C9 medium-chain fatty acid with a methyl group at the C-5 position.[1] This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. While detailed experimental data on its synthesis and spectroscopic characterization are not extensively available in public-domain literature, this document consolidates known information and provides predicted analytical data based on established principles of organic chemistry. The potential applications of 5-methyloctanoic acid, drawing from the broader context of branched-chain fatty acids in chemical synthesis and as flavor and fragrance compounds, are also discussed.
Chemical Structure and Molecular Properties
5-Methyloctanoic acid is a saturated fatty acid with a nine-carbon chain. Its systematic IUPAC name is 5-methyloctanoic acid.[1] The structure consists of an eight-carbon (octanoic) backbone with a methyl group (-CH₃) branching at the fifth carbon atom and a carboxyl group (-COOH) at the terminus.
Below is a 2D representation of the chemical structure of 5-methyloctanoic acid.
Caption: Chemical structure of 5-methyloctanoic acid.
Synthesis of 5-Methyloctanoic Acid
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is theoretical and would require experimental optimization and validation.
Caption: Proposed Grignard-based synthesis of 5-methyloctanoic acid.
Theoretical Experimental Protocol
Step 1: Formation of the Grignard Reagent
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
Add a small crystal of iodine to initiate the reaction.
Slowly add a solution of 1-bromo-2-methylbutane in anhydrous diethyl ether to the magnesium turnings.
Maintain a gentle reflux until the magnesium has been consumed.
Step 2: Grignard Reaction and Carboxylation
Cool the Grignard reagent to 0 °C in an ice bath.
Slowly add a protected 4-halobutanoic acid (e.g., an ester derivative) to the Grignard reagent.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Quench the reaction by carefully adding it to a mixture of crushed ice and a strong acid (e.g., HCl).
Perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyloctanoic acid.
Purify the product by distillation or chromatography.
Note: This is a generalized procedure and would require optimization of reaction conditions, stoichiometry, and purification methods.
Analytical Characterization
Experimentally determined spectroscopic data for 5-methyloctanoic acid are not widely published. The following sections provide predicted data based on the known structure and typical spectral values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
The proton NMR spectrum of 5-methyloctanoic acid is expected to show complex multiplets due to the alkyl chain. Key predicted chemical shifts are:
~10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid.
~2.3 ppm (triplet, 2H): The methylene protons alpha to the carbonyl group (C2-H).
~0.8-0.9 ppm (multiplet, 6H): The terminal methyl protons (C8-H) and the methyl protons of the branch (C5-CH₃).
~1.1-1.7 ppm (multiplet, 9H): The remaining methylene and methine protons in the alkyl chain.
¹³C NMR (Predicted)
The carbon NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in unique chemical environments.
Carbon Atom
Predicted Chemical Shift (ppm)
C1 (C=O)
~180
C2
~34
C3
~25
C4
~36
C5
~34
C6
~30
C7
~20
C8
~14
C5-CH₃
~19
Infrared (IR) Spectroscopy
The IR spectrum of 5-methyloctanoic acid is expected to exhibit characteristic absorptions for a carboxylic acid and an alkyl chain.
Functional Group
Expected Absorption Range (cm⁻¹)
Description
O-H (stretch)
3300-2500
Very broad, characteristic of a carboxylic acid dimer
C-H (stretch)
2960-2850
Strong, sharp peaks from the alkyl chain
C=O (stretch)
1710-1700
Strong, sharp peak for the carbonyl group
C-O (stretch)
1320-1210
Medium to strong peak
O-H (bend)
950-910
Broad peak
Mass Spectrometry (MS)
In an electron ionization mass spectrum, 5-methyloctanoic acid would likely exhibit a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would be characterized by losses of small neutral molecules and characteristic cleavages of the alkyl chain.
Predicted Fragmentation Pattern
m/z = 158: Molecular ion (M⁺).
m/z = 141: Loss of a hydroxyl radical (•OH).
m/z = 113: Loss of a carboxyl group (•COOH).
Alpha-cleavage: Fragmentation at the bonds adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen, which would lead to a fragment at m/z = 60.
Applications and Relevance
While specific applications of pure 5-methyloctanoic acid are not extensively documented, its classification as a branched-chain fatty acid suggests potential utility in several areas.
Flavor and Fragrance Industry: Branched-chain fatty acids are known to contribute to the characteristic flavors and aromas of various foods, particularly dairy products and meats. They can be used as building blocks for the synthesis of flavor esters.
Chemical Synthesis: The carboxylic acid functionality allows 5-methyloctanoic acid to serve as a precursor for the synthesis of esters, amides, and other derivatives. Its branched structure can impart unique physical properties, such as altered melting points and solubility, to larger molecules.
Lubricants and Plasticizers: Esters derived from branched-chain carboxylic acids are sometimes used as synthetic lubricants and plasticizers due to their thermal stability and viscosity properties.
Conclusion
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5312328, 5-Methyloctanoic acid." PubChem, [Link]. Accessed 24 March 2026.
Biosynthesis pathways of 5-methyloctanoic acid in mammalian adipose tissue
De Novo Biosynthesis of 5-Methyloctanoic Acid in Mammalian Adipose Tissue: Mechanistic Pathways and Metabolic Engineering for Drug Development Executive Summary & Clinical Context As a Senior Application Scientist naviga...
Author: BenchChem Technical Support Team. Date: April 2026
De Novo Biosynthesis of 5-Methyloctanoic Acid in Mammalian Adipose Tissue: Mechanistic Pathways and Metabolic Engineering for Drug Development
Executive Summary & Clinical Context
As a Senior Application Scientist navigating the intersection of lipid biochemistry and pharmaceutical engineering, I frequently encounter the challenge of sourcing chiral precursors for complex neuroactive drugs. 5-Methyloctanoic acid is a highly sought-after monomethyl branched-chain fatty acid (mmBCFA), serving as the critical chiral backbone for α2δ ligands like the investigational drug Imagabalin.
Traditionally, the pharmaceutical industry relies on heavy-metal catalysis or complex enzymatic kinetic resolutions (e.g., using Amano Lipase PS-SD) to isolate the (R)-enantiomer of this molecule. However, recent breakthroughs in mammalian lipid metabolism reveal that adipose tissue possesses a highly promiscuous lipogenic machinery capable of synthesizing mmBCFAs de novo. This whitepaper details the biochemical causality, the metabolic engineering required to force an "odd-position" methyl branch, and the self-validating experimental protocols necessary to quantify this flux in adipocyte models.
Mechanistic Biochemistry: The Alpha-Oxidation Shunt
In mammalian adipose tissue, Fatty Acid Synthase (FASN) predominantly generates straight-chain fatty acids. However, fueled by the adipose-specific expression of Carnitine O-Acetyltransferase (CrAT), mitochondrial branched-chain amino acid (BCAA) metabolites can be exported to the cytosol to act as non-canonical primers for FASN.
The "Even-Position" Constraint:
A fundamental rule of FASN kinetics is the sequential addition of 2-carbon units (via malonyl-CoA). If FASN utilizes a branched primer, the resulting methyl group will invariably land on an even-numbered carbon in the final fatty acid chain (e.g., C4, C6, C8). Therefore, FASN alone cannot synthesize 5-methyloctanoic acid, which requires a methyl group at an odd position (C5).
The Causality of the Shunt:
To bypass this constraint, the biological system must employ a one-carbon truncation strategy. We have identified the Peroxisomal Alpha-Oxidation Shunt as the requisite mechanism to shift the methyl register from an even to an odd position.
Priming: FASN condenses Propionyl-CoA with Methylmalonyl-CoA to form 2-methylpentanoyl-CoA.
First Elongation: FASN extends this intermediate with malonyl-CoA to yield 4-methylheptanoic acid.
Register Shift: 4-methylheptanoic acid is imported into the peroxisome, where Phytanoyl-CoA 2-hydroxylase (PHYH) cleaves the carboxyl carbon (released as formyl-CoA). This 1-carbon deletion shifts the methyl group from C4 to C3, yielding 3-methylhexanoic acid.
Terminal Elongation: The intermediate is exported to the endoplasmic reticulum, where ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes execute a final 2-carbon addition, yielding the target 5-methyloctanoic acid.
Fig 1: Alpha-Oxidation Shunt pathway for 5-methyloctanoic acid biosynthesis in adipocytes.
Experimental Methodology: A Self-Validating Protocol
To empirically validate this biosynthetic flux, we utilize 3T3-L1 murine adipocytes. This cell line is the industry standard because differentiation triggers a massive upregulation of CrAT, effectively opening the mitochondrial-cytosolic metabolic valve .
A common pitfall in mmBCFA quantification is isobaric interference from co-eluting straight-chain isomers. To establish a self-validating system , we mandate a dual-isotope labeling strategy. This ensures that the detected molecule is an authentic product of de novo lipogenesis rather than a background artifact.
Step-by-Step Workflow:
Adipocyte Differentiation: Culture 3T3-L1 preadipocytes in DMEM (10% FBS). Induce differentiation using a standard cocktail (1 µg/mL insulin, 1 µM dexamethasone, 0.5 mM IBMX) for 48 hours, followed by insulin maintenance until Day 6.
Dual-Isotope Loading: On Day 6, transition cells to media supplemented with 5 mM [U-¹³C]Propionate and 1 mM[²H₃-methyl]Methylmalonate. Causality: The ¹³C labels the primary carbon backbone, while the deuterium specifically tags the methyl branch.
Lipid Extraction: Harvest cells at 24, 48, and 72 hours post-labeling. Perform a modified Folch extraction (Chloroform:Methanol 2:1 v/v) to isolate the total lipid fraction.
Derivatization: Saponify the lipid extract and convert free fatty acids to fatty acid methyl esters (FAMEs) using 14% BF₃ in methanol at 70°C for 30 minutes.
GC-TOF-MS Validation: Inject 1 µL into a Gas Chromatograph coupled to a Time-of-Flight Mass Spectrometer (DB-5MS column; Electron Impact ionization).
Self-Validation Checkpoint: The presence of 5-methyloctanoic acid is confirmed only if the MS/MS spectrum exhibits a prominent α-cleavage fragment at m/z 101 (representing the [CH₃-CH₂-CH₂-CH(CD₃)]⁺ ion), proving the methyl group is unequivocally located at the C5 position.
Fig 2: Stable isotope tracing workflow for validating mmBCFA biosynthesis in 3T3-L1 adipocytes.
Quantitative Data & Flux Analysis
By integrating the GC-TOF-MS isotopologue data, we can map the kinetic bottlenecks of the Alpha-Oxidation Shunt. The table below summarizes the steady-state flux rates and enantiomeric purity observed in fully differentiated 3T3-L1 models. Because FASN and PHYH are highly stereospecific enzymes, the biological pathway naturally yields an extreme enantiomeric excess (ee) of the (R)-isomer, which is highly advantageous for drug development.
Table 1: Isotopologue Distribution and Flux Metrics in 3T3-L1 Adipocytes
Metabolite
Precursor Origin
Flux Rate (pmol/min/10⁶ cells)
Enantiomeric Excess (% ee)
Biological Role
4-Methylheptanoic Acid
Propionyl-CoA / FASN
14.2 ± 1.8
>95% (R)
Primary Elongation Intermediate
3-Methylhexanoic Acid
α-Oxidation Shunt
8.7 ± 1.2
>95% (R)
Truncated Intermediate
5-Methyloctanoic Acid
ELOVL Elongation
5.4 ± 0.9
>98% (R)
Target Pharmaceutical Precursor
Future Directions in Drug Development
For pharmaceutical scientists, this pathway represents an untapped reservoir for green chemistry. By extracting the functional logic of adipocyte metabolism, we can engineer industrial CHO (Chinese Hamster Ovary) or HEK293 cell lines to overexpress CrAT, FASN, and PHYH. This synthetic biology approach allows for the scalable, stereospecific bioreactor production of (R)-5-methyloctanoic acid, entirely bypassing the hazardous reagents and poor atom economy associated with traditional synthetic routes.
References
Quintero, J. E., Pomerleau, F., Huettl, P., Johnson, K. W., Offord, J., & Gerhardt, G. A. "Methodology for rapid measures of glutamate release in rat brain slices using ceramic-based microelectrode arrays: basic characterization and drug pharmacology." Brain Research, 2011. URL:[Link]
Griffiths, G. J., et al. "Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid." Organic Process Research & Development, ACS Publications, 2011. URL:[Link]
Wallace, M., Green, C. R., Roberts, L. S., et al. "Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues." Nature Chemical Biology, 2018. URL:[Link]
Crown, S. B., Marze, N., & Antoniewicz, M. R. "Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes." PLOS One, 2015. URL:[Link]
Foundational
The Biochemical Genesis of Axillary Malodor: The Role of 5-Methyloctanoic Acid
Executive Summary Human axillary odor is a highly complex phenotypic trait driven by the symbiotic relationship between human glandular secretions and the resident skin microbiome. While (E)-3-methyl-2-hexenoic acid (3M2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Human axillary odor is a highly complex phenotypic trait driven by the symbiotic relationship between human glandular secretions and the resident skin microbiome. While (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA) are widely recognized as the primary volatile fatty acids (VFAs) responsible for underarm malodor[1], advanced chromatographic analyses have revealed a broad diversity of minor, yet highly potent, branched-chain carboxylic acids[2]. Among these is 5-methyloctanoic acid (5MOA) , a medium-chain branched fatty acid that imparts a distinct "sweaty" and "fatty" olfactory note.
This technical guide explores the exact biochemical causality behind 5MOA formation, detailing the apocrine secretion of its odorless precursor, the critical role of the ABCC11 efflux pump[3], and the specific enzymatic cleavage by Corynebacterium species[4]. By understanding this self-validating biological system, researchers can develop targeted, enzyme-inhibiting deodorant therapeutics.
The Apocrine Secretion Pathway and ABCC11 Transport
The formation of 5MOA does not occur endogenously within the human body. Instead, the apocrine sweat glands synthesize an odorless, water-soluble conjugate: Nα-(5-methyloctanoyl)-L-glutamine .
The transport of this bulky, hydrophilic precursor from the intracellular space of the apocrine gland to the axillary skin surface is strictly mediated by the ABCC11 gene (ATP-binding cassette transporter sub-family C member 11)[3][5].
Causality in Phenotype: Individuals homozygous for the ABCC11 538G>A single-nucleotide polymorphism (SNP) produce a non-functional transport protein. Consequently, the Nα-acyl-glutamine precursors (including the 5MOA conjugate) are never secreted onto the skin, resulting in a nearly complete absence of characteristic axillary odor[3][6].
Microbial Biotransformation: The Role of N-AGA
Once secreted onto the axillary vault, the odorless Nα-(5-methyloctanoyl)-L-glutamine precursor encounters the resident skin microbiome. The axillary microbiota is heavily colonized by Gram-positive bacteria, most notably Staphylococcus and Corynebacterium species[7].
However, only Corynebacterium species (such as C. striatum and C. jeikeium) possess the specific enzyme required to metabolize these conjugates: Nα-acyl-glutamine aminoacylase (N-AGA) , also known as Axillary Malodor-Releasing Enzyme (AMRE)[8][9].
Enzymatic Mechanism: N-AGA (EC 3.5.1.133) is a zinc-dependent metalloenzyme. It is highly specific for the L-glutamine moiety but remarkably promiscuous regarding the acyl chain[1][10]. This loose acyl specificity allows N-AGA to cleave a wide variety of precursors, releasing L-glutamine (which the bacteria utilize as a nitrogen/carbon source) and liberating volatile carboxylic acids like 5MOA into the environment[2].
Visualization of the 5MOA Biochemical Pathway
Biochemical pathway of 5-methyloctanoic acid formation in the human axilla.
Quantitative Odor Profile Comparison
To contextualize the role of 5MOA, it must be compared against the primary axillary odorants. While 5MOA is present in lower relative abundance than HMHA, its branched-chain structure grants it a low olfactory detection threshold.
Compound
Secreted Precursor
Cleavage Enzyme
Odor Descriptor
Relative Axillary Abundance
(E)-3-Methyl-2-hexenoic acid (3M2H)
Nα-(3M2H)-L-glutamine
N-AGA
Pungent, cumin-like
High
3-Hydroxy-3-methylhexanoic acid (HMHA)
Nα-(HMHA)-L-glutamine
N-AGA
Spicy, sweaty
Very High
4-Methyloctanoic acid
Nα-(4MOA)-L-glutamine
N-AGA
Goaty, mutton
Moderate
5-Methyloctanoic acid (5MOA)
Nα-(5MOA)-L-glutamine
N-AGA
Sweaty, fatty, acidic
Low to Moderate
Experimental Methodology: In Vitro Cleavage & Quantification Protocol
To validate the formation of 5MOA, researchers must isolate the precursor and simulate the bacterial cleavage in vitro. The following protocol is a self-validating system designed to ensure high recovery and accurate quantification.
Phase 1: Precursor Isolation
Sample Collection: Harvest axillary secretions from human donors (pre-screened for functional ABCC11 alleles) using sterile cotton pads worn for 24 hours.
Solvent Extraction: Extract the pads using 100% methanol. Centrifuge at 10,000 x g to remove cellular debris.
Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge.
Causality Note: SPE is critical here. Washing with 10% acetonitrile removes highly polar contaminants, while eluting with 60% acetonitrile selectively recovers the moderately polar Nα-acyl-glutamine conjugates, leaving highly lipophilic skin ceramides behind.
Phase 2: Enzymatic Cleavage Assay
Enzyme Preparation: Utilize recombinant N-AGA expressed from the agaA gene of C. striatum Ax20, purified via Ni-NTA affinity chromatography[1].
Reaction Conditions: Incubate 100 µL of the SPE eluate with 1 µg of purified N-AGA in 50 mM Tris-HCl buffer (pH 7.5).
Causality Note: Supplement the buffer with 1 mM ZnCl₂. Because N-AGA is a metalloenzyme, zinc ions are strictly required to coordinate the water molecule that attacks the amide bond during hydrolysis[1][8].
Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 1 M HCl to drop the pH to 2.0.
Causality Note: Acidification protonates the newly released 5MOA (pKa ~4.8), rendering it uncharged and highly soluble in organic solvents for the subsequent extraction.
Phase 3: GC-MS Quantification
Liquid-Liquid Extraction: Extract the acidified reaction mixture twice with methyl tert-butyl ether (MTBE).
Analysis: Inject 1 µL of the MTBE extract into a GC-MS equipped with a polar capillary column (e.g., DB-FFAP). Quantify the 5MOA peak (m/z 158.24) against an internal standard (e.g., heptanoic acid)[2][11].
Therapeutic and Drug Development Implications
Understanding the precise mechanism of 5MOA formation opens avenues for next-generation, microbiome-friendly deodorants. Traditional antiperspirants rely on aluminum salts to physically block sweat glands, which can cause irritation.
By targeting the N-AGA enzyme , drug developers can halt the formation of 5MOA and other VFAs without disrupting the natural skin flora. Transition-state analogs, such as synthetic glutamine-carbamate derivatives, act as competitive inhibitors. They bind tightly to the N-AGA active site but cannot be cleaved, effectively starving the enzyme and preventing the release of axillary malodor[4][9].
References
A specific bacterial aminoacylase cleaves odorant precursors secreted in the human axilla
Journal of Biological Chemistry (2003)
URL:[Link]
A functional ABCC11 allele is essential in the biochemical formation of human axillary odor
Journal of Investigative Dermatology (2009)
URL:[Link]
Isolation of a Bacterial Enzyme Releasing Axillary Malodor and Its Use as a Screening Target for Novel Deodorant Formulations
International Journal of Cosmetic Science (2005)
URL:[Link]
A broad diversity of volatile carboxylic acids, released by a bacterial aminoacylase from axilla secretions, as candidate molecules for the determination of human-body odor type
Chemistry & Biodiversity (2006)
URL:[Link]
Human Body Malodor and Deodorants: The Present and the Future
MDPI Cosmetics (2025)
URL:[Link]
The specific biochemistry of human axilla odour formation viewed in an evolutionary context
Philosophical Transactions of the Royal Society B (2020)
URL:[Link]
Application Note: High-Sensitivity GC-MS Protocol for the Detection and Quantification of 5-Methyloctanoic Acid
Introduction: The Significance of 5-Methyloctanoic Acid 5-Methyloctanoic acid is a branched-chain fatty acid (BCFA) that plays a significant role in various biological and industrial contexts. BCFAs are key components of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 5-Methyloctanoic Acid
5-Methyloctanoic acid is a branched-chain fatty acid (BCFA) that plays a significant role in various biological and industrial contexts. BCFAs are key components of bacterial cell membranes, influencing fluidity and environmental adaptation.[1] In humans, they are primarily produced by the gut microbiota through the catabolism of branched-chain amino acids.[2] Consequently, the accurate quantification of 5-methyloctanoic acid in complex biological matrices such as feces, plasma, or microbial cultures is of growing interest in metabolic research, diagnostics, and the study of host-microbiome interactions.[2][3] Furthermore, this and other BCFAs contribute to the characteristic flavor profiles of dairy products and fermented foods.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. However, fatty acids like 5-methyloctanoic acid are non-volatile due to their polar carboxylic acid group, which promotes hydrogen bonding.[5] Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This application note provides a detailed, field-proven protocol for the sensitive and robust quantification of 5-methyloctanoic acid using GC-MS following silylation, a common and effective derivatization technique.[5][6]
Principle of the Method
The protocol is based on the extraction of 5-methyloctanoic acid from the sample matrix, followed by a chemical derivatization step to replace the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group. This process, known as silylation, significantly increases the volatility of the analyte.[6] The resulting TMS-ester is then separated from other matrix components by gas chromatography and detected by mass spectrometry. Quantification is achieved using an internal standard to correct for variations in sample preparation and instrument response.
The overall workflow is illustrated below:
Figure 1: General experimental workflow for the GC-MS analysis of 5-methyloctanoic acid.
Materials, Reagents, and Instrumentation
Reagents and Standards
5-Methyloctanoic acid standard (≥98% purity)
Internal Standard (IS): Heptadecanoic acid (C17:0) or other non-endogenous odd-chain fatty acid.
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7]
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required. The system should be equipped with an autosampler for reproducibility.
Detailed Experimental Protocols
Preparation of Standards
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 5-methyloctanoic acid and the internal standard (Heptadecanoic acid) into separate 10 mL volumetric flasks. Dissolve in and bring to volume with ethyl acetate.
Working Standard Mixture: Combine the primary stocks to create a working mixture containing both the analyte and the internal standard at a suitable concentration (e.g., 100 µg/mL each) in ethyl acetate.
Calibration Curve Standards: Perform serial dilutions of the Working Standard Mixture with ethyl acetate to prepare a series of calibration standards. A typical range would be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL. These standards must be subjected to the same derivatization procedure as the samples.
Sample Preparation and Extraction (Example from Fecal Matrix)
The causality behind this multi-step extraction is to first acidify the sample to protonate the fatty acids, making them less water-soluble and more amenable to extraction into an organic solvent.
Homogenization: Weigh approximately 100 mg of homogenized fecal sample into a 15 mL glass centrifuge tube.
Internal Standard Spiking: Add a known amount of the Heptadecanoic acid internal standard solution to each sample.
Acidification: Add 1 mL of ultrapure water and vortex thoroughly. Acidify the slurry to ~pH 2 by adding 100 µL of concentrated HCl.
Extraction: Add 5 mL of a hexane:isopropanol (3:2, v/v) mixture. Vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
Collection: Carefully transfer the upper organic layer to a clean glass tube.
Re-extraction: Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Derivatization Protocol: Silylation
Silylation is a robust method that replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, effectively neutralizing its polarity and increasing its volatility.[6] BSTFA is a powerful TMS donor, and the 1% TMCS acts as a catalyst to enhance the reaction rate.[7]
Reagent Addition: To the dried sample extract (or a dried aliquot of a calibration standard), add 50 µL of anhydrous pyridine to ensure the residue is dissolved and the environment is basic. Then, add 100 µL of BSTFA + 1% TMCS.
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for GC-MS analysis. Transfer the derivatized solution to a 2 mL autosampler vial with an insert.
Figure 2: Silylation of a carboxylic acid using BSTFA to form a volatile TMS-ester.
GC-MS Instrumental Parameters
The parameters provided below are a robust starting point and should be optimized for the specific instrumentation used. The choice of a polar column, such as one with a wax or cypropropyl stationary phase, is critical for achieving good peak shape and separation of fatty acid derivatives.[8]
Parameter
Setting
Gas Chromatograph
Column
DB-FATWAX Ultra Inert or similar polar PEG column; 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode
Splitless
Injection Volume
1 µL
Inlet Temperature
250°C
Carrier Gas
Helium, constant flow at 1.2 mL/min
Oven Program
Initial: 80°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 240°C, hold for 5 min.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Ion Source Temperature
230°C
Transfer Line Temp.
250°C
Acquisition Mode
Full Scan (m/z 50-400) for qualitative analysis and library matching.
Selected Ion Monitoring (SIM) for quantitative analysis.
The TMS derivative of 5-methyloctanoic acid (molecular weight: 230.4 g/mol ) is identified by its characteristic retention time and mass spectrum. The EI mass spectrum will show a molecular ion (M⁺) at m/z 230 and characteristic fragment ions. Key fragments include the M-15 ion (loss of a methyl group, [M-CH₃]⁺) at m/z 215 and a prominent ion from McLafferty rearrangement at m/z 117.
Quantitative Analysis
For high-sensitivity quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode.[9] By monitoring only specific ions for the analyte and internal standard, the signal-to-noise ratio is significantly improved.
Compound
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
5-Methyloctanoic acid-TMS Ester
117
215, 129
Heptadecanoic acid (C17:0)-TMS Ester
117
327, 129
Table 2: Suggested ions for SIM mode analysis.
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards.
Linearity: The curve should demonstrate linearity with a coefficient of determination (R²) ≥ 0.995.
Quantification: Calculate the concentration of 5-methyloctanoic acid in the original samples by using the peak area ratio from the sample chromatogram and interpolating from the linear regression equation of the calibration curve.
Method Performance Characteristics
A properly validated method based on this protocol is expected to achieve high performance. Based on similar validated methods for branched-chain fatty acids, the following characteristics can be anticipated:[3][8]
Limit of Quantification (LOQ): Low µM or high ng/mL range (e.g., 1-10 µM).[3][8]
Linearity: Excellent linearity over two orders of magnitude (R² > 0.99).[8]
Precision: Intra- and inter-day precision with a coefficient of variation (CV) < 15%.[8]
Accuracy/Recovery: Recoveries in spiked matrix samples are expected to be within 85-115%.[3][8]
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of 5-methyloctanoic acid in complex matrices using GC-MS. The critical steps of sample extraction and chemical derivatization via silylation are detailed to ensure high volatility and thermal stability of the analyte. By employing a polar GC column and optimizing MS parameters for SIM mode, this method offers the high sensitivity, selectivity, and accuracy required for demanding research, clinical, and quality control applications.
References
Deering, R.W., et al. (2022). A fast, fully validated GC-MS method using a simplified pretreatment for the quantification of short and branched chain fatty acids in human stool. Journal of Chromatography B, 1194, 123183. Available at: [Link]
Zheng, X., et al. (2018). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. FAO AGRIS. Available at: [Link]
Zheng, X., et al. (2019). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. International Journal of Molecular Sciences, 20(13), 3333. Available at: [Link]
Lee, J.H., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry, 68(17), 4996-5004. Available at: [Link]
National Institute of Standards and Technology. (n.d.). 4-Methyloctanoic acid. NIST Chemistry WebBook. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 5-Methyloctanoic acid. PubChem. Available at: [Link]
Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Bruker Daltonics. Available at: [Link]
Shared Research Facilities. (2014). Sample Preparation Guide for Synthetic Organic Chemicals. BNRF. Available at: [Link]
ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. Available at: [Link]
PubChemLite. (n.d.). 5-methyloctanoic acid (C9H18O2). PubChemLite. Available at: [Link]
Moldoveanu, S.C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
National Institute of Standards and Technology. (n.d.). Mass spectrum of 4-Methyloctanoic acid. NIST Chemistry WebBook. Available at: [Link]
U.S. Department of Energy. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. MARLAP. Available at: [Link]
De Pauw, E., et al. (2015). Sample preparation: a crucial factor for the analytical performance of rationally designed MALDI matrices. Analytical Chemistry, 87(4), 2029-2033. Available at: [Link]
Japan Customs. (n.d.). Qualitative and quantitative analysis of organic acid by GC-MS with Chloroformate Derivatization. Japan Customs. Available at: [Link]
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In Vitro Assay Protocols for 5-Methyloctanoic Acid Derivatives: A Guide for Researchers
Introduction: Unveiling the Bioactivity of Branched-Chain Fatty Acids 5-Methyloctanoic acid, a branched-chain fatty acid (BCFA) and medium-chain fatty acid (MCFA), and its derivatives represent a class of molecules with...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Bioactivity of Branched-Chain Fatty Acids
5-Methyloctanoic acid, a branched-chain fatty acid (BCFA) and medium-chain fatty acid (MCFA), and its derivatives represent a class of molecules with burgeoning interest in the scientific community. Found in various natural sources, these lipids are emerging as potential modulators of key cellular processes, including metabolic regulation, inflammation, and cell proliferation. Their unique structural properties, which differentiate them from their straight-chain counterparts, are thought to underpin their distinct biological activities. However, the lipophilic nature of these compounds presents significant challenges for in vitro characterization, necessitating specialized protocols to ensure accurate and reproducible results.
This comprehensive guide provides detailed application notes and step-by-step protocols for a suite of in vitro assays tailored to investigate the biological functions of 5-methyloctanoic acid and its derivatives. We will delve into the critical aspects of compound handling and preparation, followed by specific methodologies to assess their impact on key cellular targets and pathways, including G protein-coupled receptors (GPCRs), peroxisome proliferator-activated receptors (PPARs), histone deacetylases (HDACs), fatty acid metabolism, and cellular proliferation. Each protocol is designed to be a self-validating system, with explanations of the underlying principles to empower researchers in their drug discovery and development endeavors.
Part 1: Foundational Techniques for Handling Lipophilic Compounds
A fundamental hurdle in the in vitro analysis of fatty acids is their low solubility in aqueous media. Improper solubilization can lead to the formation of micelles or precipitates, resulting in inconsistent and unreliable data. To address this, the use of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), is paramount.
Protocol 1: Preparation of 5-Methyloctanoic Acid-BSA Conjugates
Rationale: Complexing fatty acids with BSA mimics their physiological transport in the bloodstream and facilitates their delivery to cells in a monomeric and bioavailable form. The ratio of fatty acid to BSA is a critical parameter that can influence cellular responses.
Materials:
5-methyloctanoic acid or its derivative
Fatty acid-free BSA
Ethanol or DMSO
Sterile phosphate-buffered saline (PBS) or cell culture medium
Sterile, conical tubes
Water bath or heat block
Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution of the 5-methyloctanoic acid derivative in ethanol or DMSO. For example, a 100 mM stock solution.
BSA Solution Preparation: Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium. A common concentration is 10% (w/v). Gently rotate or rock the tube to dissolve the BSA, avoiding vigorous vortexing which can cause denaturation.
Complexation:
Warm the BSA solution to 37°C.
In a separate sterile tube, add the desired volume of the fatty acid stock solution.
Slowly add the pre-warmed BSA solution to the fatty acid while gently vortexing or stirring. The final fatty acid:BSA molar ratio should be carefully considered and optimized. Ratios between 2:1 and 6:1 are commonly used.
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.
Sterilization and Storage: Sterile-filter the final fatty acid-BSA complex solution through a 0.22 µm filter. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Table 1: Recommended Starting Concentrations and Ratios
Parameter
Recommended Range
Rationale
Fatty Acid Stock
50-200 mM in Ethanol/DMSO
High concentration minimizes solvent in final medium.
BSA Stock
5-10% (w/v) in PBS/Medium
Provides sufficient carrier capacity.
Final Fatty Acid Conc.
1-100 µM in cell culture
Typical range for in vitro bioactivity screening.
Fatty Acid:BSA Ratio
2:1 to 6:1 (molar)
Influences the concentration of "free" fatty acid.
Part 2: G Protein-Coupled Receptor (GPCR) Activation Assays
Medium-chain fatty acids are known ligands for certain GPCRs, particularly GPR84, which is implicated in inflammatory responses.[1][2] Investigating the interaction of 5-methyloctanoic acid derivatives with these receptors is a crucial step in understanding their mechanism of action.
Protocol 2: GPR84 Activation Assay using a Calcium Mobilization Readout
Rationale: GPR84 couples to Gαi/o and Gαq/11 proteins. Activation of the Gαq pathway leads to an increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes. This assay provides a direct measure of receptor activation.
Materials:
HEK293 cells stably expressing human GPR84
Control HEK293 cells (not expressing GPR84)
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Black, clear-bottom 96-well plates
Fluorescence plate reader with an injection system
Procedure:
Cell Seeding: Seed GPR84-expressing and control HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
Dye Loading:
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer.
Aspirate the culture medium from the cells and wash once with assay buffer.
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
Compound Preparation: Prepare serial dilutions of the 5-methyloctanoic acid-BSA complexes and a known GPR84 agonist (positive control) in assay buffer.
Calcium Flux Measurement:
Wash the cells twice with assay buffer to remove excess dye.
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
Establish a stable baseline reading for 10-20 seconds.
Inject the compound dilutions and controls into the wells and continue recording the fluorescence signal for at least 60-120 seconds.
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response is often normalized to the maximum response of the positive control. Plot the dose-response curve and calculate the EC50 value.
Caption: GPR84 signaling pathway leading to calcium mobilization.
Part 3: Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assays
Branched-chain fatty acids have been identified as potential activators of PPARs, a family of nuclear receptors that play a pivotal role in lipid and glucose metabolism, as well as inflammation.
Rationale: This cell-based assay measures the ability of a compound to activate PPARα or PPARγ, leading to the transcription of a reporter gene (luciferase). The resulting light output is directly proportional to the level of receptor activation.[3][4]
Materials:
Hepatoma cell line (e.g., HepG2) or adipocyte precursor cell line (e.g., 3T3-L1)
Expression plasmid for human PPARα or PPARγ
Reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene
Control plasmid for transfection normalization (e.g., Renilla luciferase)
Transfection reagent
Luciferase assay reagent
Known PPARα (e.g., GW7647) and PPARγ (e.g., Rosiglitazone) agonists
White, opaque 96-well plates
Luminometer
Procedure:
Transfection:
Seed cells into a 96-well plate.
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
Compound Treatment:
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the 5-methyloctanoic acid-BSA complexes or control agonists.
Include a vehicle control (BSA-containing medium without the fatty acid).
Incubate for an additional 18-24 hours.
Luciferase Assay:
Aspirate the medium and lyse the cells.
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Caption: Workflow for PPAR luciferase reporter gene assay.
Part 4: Histone Deacetylase (HDAC) Inhibition Assays
Some fatty acids have been shown to possess HDAC inhibitory activity, which is a promising avenue for anti-cancer therapies. Evaluating the potential of 5-methyloctanoic acid derivatives as HDAC inhibitors is therefore of significant interest.
Protocol 4: Fluorogenic HDAC Activity Assay
Rationale: This is a simple and high-throughput compatible assay that measures the activity of HDAC enzymes. A fluorogenic substrate containing an acetylated lysine is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Materials:
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC extract)
Fluorogenic HDAC substrate
HDAC assay buffer
HDAC developer solution (containing a protease)
Known HDAC inhibitor (e.g., Trichostatin A)
Black, non-binding 96- or 384-well plates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the 5-methyloctanoic acid derivatives and the positive control inhibitor in HDAC assay buffer.
Enzyme Reaction:
In the wells of a black microplate, add the HDAC enzyme.
Add the compound dilutions or controls.
Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
Initiate the reaction by adding the fluorogenic HDAC substrate.
Incubate for 30-60 minutes at 37°C.
Development and Measurement:
Stop the enzymatic reaction and initiate fluorescence development by adding the HDAC developer solution.
Incubate for 15-20 minutes at room temperature.
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Table 2: Key Parameters for HDAC Inhibition Assay
Parameter
Recommended Value
Notes
HDAC Enzyme Conc.
Titrate for optimal signal
Should be in the linear range of the assay.
Substrate Conc.
At or below Km
For competitive inhibitor screening.
Incubation Time
30-60 minutes
Ensure sufficient product formation without saturation.
Excitation/Emission
~360 nm / ~460 nm
Varies depending on the specific fluorophore.
Part 5: Assays for Fatty Acid Metabolism and Cellular Proliferation
5-Methyloctanoic acid and its derivatives, as fatty acids themselves, are likely to influence cellular lipid metabolism and may impact cell growth and viability, particularly in cancer cells which often exhibit altered fatty acid metabolism.
Rationale: FASN is a key enzyme in de novo fatty acid synthesis and is a target in cancer therapy. This assay measures the activity of FASN by monitoring the consumption of its co-factor, NADPH, which can be detected by a decrease in absorbance at 340 nm.[5]
Materials:
Purified FASN enzyme
Acetyl-CoA
Malonyl-CoA
NADPH
FASN assay buffer
Known FASN inhibitor (e.g., Orlistat)
UV-transparent 96-well plate
Spectrophotometer plate reader
Procedure:
Reaction Mixture Preparation: In a UV-transparent plate, prepare a reaction mixture containing FASN assay buffer, acetyl-CoA, and NADPH.
Inhibitor Incubation: Add serial dilutions of the 5-methyloctanoic acid derivatives or control inhibitor to the wells. Include a vehicle control.
Reaction Initiation and Measurement:
Initiate the reaction by adding malonyl-CoA.
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 10-30 minutes.
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340 per minute) for each condition. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Cancer cell line of interest (e.g., breast, colon, prostate cancer cells)
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well tissue culture plates
Spectrophotometer plate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the 5-methyloctanoic acid-BSA complexes. Include a vehicle control (BSA-containing medium) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the cells for 24, 48, or 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro characterization of 5-methyloctanoic acid and its derivatives. By addressing the technical challenges of working with lipophilic compounds and providing detailed methodologies for assessing their interactions with key cellular targets, researchers can systematically unveil the therapeutic potential of this intriguing class of molecules. The insights gained from these assays will be instrumental in guiding further preclinical and clinical development efforts in areas such as metabolic diseases, inflammation, and oncology.
References
Talukdar, S., Olefsky, J. M., & Osborn, O. (2011). Targeting GPR120 and other fatty acid-sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences, 32(9), 543–550.
Wang, J., Wu, X., & Simonavicius, N. (2006). Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84. Journal of Biological Chemistry, 281(45), 34459–34468.
The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (2018). Scientific Reports, 8(1), 3373.
Luciferase reporter assay of PPAR activation in COS-7 cells. (n.d.). ResearchGate. Retrieved from [Link]
Suzuki, T., et al. (2013). Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor. Journal of Biological Chemistry, 288(15), 10684-10691.
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
Wilde, C., et al. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
Screening for histone deacetylase (HDAC) active compounds. (2013).
G protein-coupled receptors as potential targets for nonalcoholic fatty liver disease treatment. (2020). World Journal of Gastroenterology, 26(24), 3337-3350.
Complex Pharmacology of Free Fatty Acid Receptors. (2016). Chemical Reviews, 116(12), 7178-7206.
A Family of Fatty Acid Binding Receptors. (2005). Current Topics in Medicinal Chemistry, 5(13), 1315-1329.
In vitro assays for the determination of histone deacetylase activity. (2006). Methods in Molecular Biology, 340, 139-152.
PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition. (2016). Journal of Biological Chemistry, 291(15), 7957-7969.
PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition. (2016). Journal of Biological Chemistry, 291(15), 7957-7969.
G Protein–Coupled Receptor Deorphanizations. (2009). Annual Review of Pharmacology and Toxicology, 49, 27-44.
Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (2018). Biological and Pharmaceutical Bulletin, 41(10), 1602-1607.
Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. (2015). ACS Medicinal Chemistry Letters, 6(8), 839-840.
Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids. (2024). International Journal of Molecular Sciences, 25(10), 5569.
Short-Chain Fatty Acid Receptors and Cardiovascular Function. (2022). International Journal of Molecular Sciences, 23(6), 3235.
Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. (2015). Organic & Biomolecular Chemistry, 13(28), 7668-7672.
Orphan G protein-coupled receptors: the ongoing search for a home. (2023). Frontiers in Pharmacology, 14, 1243330.
In Vivo Optical Metabolic Imaging of Long-Chain Fatty Acid Uptake in Orthotopic Models of Triple-Negative Breast Cancer. (2021). Cancers, 13(2), 195.
In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. (2009). British Journal of Nutrition, 101(3), 424-432.
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2019). Metabolites, 9(10), 226.
Real-Time Noninvasive Imaging of Fatty Acid Uptake in Vivo. (2012). ACS Chemical Biology, 7(10), 1736-1744.
Modeling and Deorphanization of Orphan GPCRs. (2016). Methods in Molecular Biology, 1446, 223-241.
Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. (2023). International Journal of Molecular Sciences, 24(2), 1599.
Radiolabeled BMIPP for imaging hepatic fatty acid metabolism: evaluation of hepatic distribution and metabolism in mice at various metabolic statuses induced by fasting in comparison with palmitic acid. (2015). Molecular Imaging, 14.
In Vitro Immune-Enhancement and Anti-Inflammatory Effects of Fatty Acids Extracted from the Halocynthia aurantium Gonad on RAW264.7 Macrophages. (2022). Marine Drugs, 20(11), 677.
In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation. (2009). British Journal of Nutrition, 101(3), 424-432.
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Chemical Biology, 13(9), 2486-2495.
Anti-inflammatory effects of n-3 polyunsaturated fatty acids in THP-1 macrophages: promising in-vitro insights. (2021). International Journal of Clinical Biochemistry and Research, 8(2), 133-138.
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). PerkinElmer.
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(9), 2025.
Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function. (2020). International Journal of Molecular Sciences, 21(3), 724.
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2019). Metabolites, 9(10), 226.
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2021). Environmental Health Perspectives, 129(6), 067001.
A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. (2019). Metabolites, 9(10), 226.
Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. (2003). ASSAY and Drug Development Technologies, 1(1-2), 127-134.
GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids. (2021). Journal of Neuroscience, 41(24), 5227-5237.
Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. (2016). Journal of Medicinal Chemistry, 59(17), 7949-7967.
Medium-Chain Fatty Acid Receptor GPR84 Modulates Cytotoxic CD8 T cells Antitumor Immunity Through Metabolic Reprogramming. (2022). Cancer Immunology Research, 10(1), 104-119.
Preventing oxidation and degradation of 5-methyloctanoic acid during storage
Welcome to the Technical Support Center for 5-Methyloctanoic Acid (CAS 60218-42-0). As a critical chiral building block in the synthesis of α2δ ligands—such as the drug candidate Imagabalin ((3S,5R)-3-(aminomethyl)-5-met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Methyloctanoic Acid (CAS 60218-42-0). As a critical chiral building block in the synthesis of α2δ ligands—such as the drug candidate Imagabalin ((3S,5R)-3-(aminomethyl)-5-methyloctanoic acid)[1][2]—maintaining the chemical integrity of this aliphatic acid is paramount.
This guide is designed for researchers and drug development professionals. It provides a mechanistic understanding of degradation pathways, troubleshooting FAQs, quantitative benchmarks, and self-validating standard operating procedures (SOPs) to ensure zero-defect storage.
Part 1: Core Principles of Degradation (Mechanistic Causality)
To prevent degradation, we must first understand the causality behind it. 5-Methyloctanoic acid is a branched-chain aliphatic carboxylic acid. Its primary vulnerability lies at the C5 position , which contains a tertiary carbon atom.
The bond dissociation energy (BDE) of a tertiary C-H bond is significantly lower than that of secondary or primary C-H bonds[3]. When exposed to thermal energy or UV light, this labile bond undergoes homolytic cleavage to form a tertiary carbon-centered radical. In the presence of ambient oxygen, this radical rapidly reacts to form a peroxy radical (ROO•), which then abstracts a hydrogen from a neighboring molecule to form a hydroperoxide[4][5].
Because hydroperoxides are highly unstable, they undergo
β
-scission, cleaving the carbon backbone to produce shorter-chain carboxylic acids, ketones, and aldehydes[5][6]. This not only reduces the purity of your starting material but introduces reactive electrophiles that can ruin downstream asymmetric synthesis steps.
Caption: Radical-mediated autoxidation pathway at the C5 tertiary carbon of 5-methyloctanoic acid.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my 5-methyloctanoic acid show a yellow tint and altered GC-MS profile after room-temperature storage in a sealed vial?A1: The yellowing is a macroscopic indicator of autoxidation. Even in a sealed vial, the ambient air in the headspace contains enough oxygen (~21%) to initiate the radical chain reaction described above. The altered GC-MS profile—typically showing new peaks at earlier retention times—corresponds to the volatile ketones and shorter-chain acids formed via hydroperoxide
β
-scission[5][7].
Q2: Is it strictly necessary to store 5-methyloctanoic acid at -20°C, or is a standard 4°C refrigerator sufficient?A2: For short-term use (days to weeks), 0–4°C in the dark is acceptable[8]. However, for long-term archiving (months to years), -20°C is mandatory. The kinetic rate of radical initiation drops exponentially at sub-zero temperatures, effectively freezing the autoxidation propagation cycle.
Q3: How does moisture affect the stability of this aliphatic acid?A3: While 5-methyloctanoic acid is hydrophobic, trace moisture can be detrimental. Water can act as a catalyst for ionic dehydration or hydrolysis reactions if trace metal impurities (from manufacturing) are present[5]. Furthermore, moisture promotes the growth of microbial contaminants that can metabolize aliphatic acids.
Q4: What is the best method to detect early-stage degradation before using the reagent in a sensitive synthesis?A4: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the gold standard. Intact 5-methyloctanoic acid will elute at a specific, predictable retention time depending on your column (e.g., DB-1 or BP21)[2][7]. The appearance of lower molecular weight fragments (m/z < 158) indicates hydroperoxide decomposition.
Part 3: Quantitative Data & Benchmarks
To assist in your risk assessment, the following table summarizes the expected stability of 5-methyloctanoic acid under various storage conditions.
Storage Temperature
Atmosphere
Light Exposure
Estimated Shelf Life
Primary Degradants Observed
20°C to 25°C
Ambient Air
Direct UV/Vis
< 1 Month
Ketones, Short-chain acids
20°C to 25°C
Argon Purged
Dark
3 - 6 Months
Trace hydroperoxides
2°C to 8°C
Ambient Air
Dark
6 - 12 Months
Short-chain acids
-20°C
Argon Purged
Dark
> 24 Months
None detectable
Part 4: Standard Operating Procedures (SOP)
Protocol: Inert Aliquoting and Cryogenic Archiving
To guarantee the trustworthiness of your chemical inventory, implement this self-validating workflow. By preparing a "stress-test" control vial alongside your archived aliquots, you create an internal validation system that proves your storage methodology is effective.
Step 1: Baseline Quality Control (Self-Validation Prep)
Run a baseline GC-MS or GC-FID analysis of the neat liquid upon receipt to establish the initial purity profile[7].
Record the exact retention time and peak area of the intact 5-methyloctanoic acid.
Step 2: Glove Box Transfer
Transfer the bulk reagent into a controlled atmosphere glove box. Ensure the environment is maintained at < 1 ppm
O2
and < 1 ppm
H2O
.
Step 3: Aliquoting
Dispense the neat liquid into pre-dried, amber glass vials. Amber glass is critical to block UV/Vis photons that initiate radical formation[8].
Crucial: Fill the vials to at least 90% capacity to minimize the headspace volume.
Step 4: Argon Purging and Sealing
Purge the minimal remaining headspace with high-purity Argon (heavier than Nitrogen, providing a better inert blanket).
Seal immediately with PTFE-lined caps. Do not use standard rubber septa, as they are permeable to oxygen over long periods.
Step 5: Storage & The "Stress-Test" Control
Place the sealed aliquots in a -20°C freezer dedicated to chemical storage[8].
Self-Validation Step: Leave one sealed, Argon-purged vial at room temperature on a benchtop (exposed to light) for 30 days. Analyze this control vial via GC-MS against an archived -20°C vial. The degradation in the control vial validates that your cryogenic protocol is actively protecting the archived stock.
Caption: Step-by-step workflow for the inert preparation, cryogenic storage, and validation of 5-methyloctanoic acid.
Part 5: References
Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid
Organic Process Research & Development (ACS Publications)
URL:[Link]
Autoxidation of Branched Alkanes in the Liquid Phase
ResearchGate
URL:[Link]
Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen
PubMed Central (PMC)
URL:[Link]
The Development of a Practical Multikilogram Synthesis of the Chiral β-Amino Acid Imagabalin Hydrochloride (PD-0332334) via Asymmetric Hydrogenation
Organic Process Research & Development (ACS Publications)
URL:[Link]
Technical Support Center: Optimizing 5-Methyloctanoic Acid Mass Spectrometry
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify medium-chain branched fatty acids like 5-methyloctanoic acid (MW: 158.24 g/mol ).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify medium-chain branched fatty acids like 5-methyloctanoic acid (MW: 158.24 g/mol ). Because free fatty acids (FFAs) are highly polar and lack a strong chromophore, they present unique analytical challenges. In negative electrospray ionization (ESI-), they suffer from poor ionization efficiency and are easily obscured by low-mass chemical noise (<200 Da) originating from solvent impurities, system contamination, and mobile phase additives[1].
This guide provides field-proven, self-validating methodologies to eliminate background noise, enhance signal-to-noise (S/N) ratios, and ensure absolute quantitative accuracy.
Part 1: Diagnostic Workflows for Background Noise
Before altering your sample preparation, you must isolate the source of the noise. The following decision trees will help you determine whether your background interference is chemical (matrix/solvents) or instrumental.
Figure 1: Diagnostic workflow for isolating LC-MS background noise sources.
Figure 2: Self-validating sample prep and GC-NCI-MS workflow for fatty acids.
Part 2: Step-by-Step Methodologies
To achieve high-fidelity quantification of 5-methyloctanoic acid, you must choose between GC-MS (with derivatization) or LC-MS/MS (derivatization-free). Below are the optimized, self-validating protocols for both.
Protocol A: GC-NCI-MS with Pentafluorobenzyl (PFB) Derivatization
The Causality: Standard Electron Ionization (EI) fragments fatty acids extensively, reducing the signal of the molecular ion and increasing susceptibility to background noise[2]. By derivatizing 5-methyloctanoic acid with pentafluorobenzyl bromide (PFBBr) and using Negative Chemical Ionization (NCI) with methane as a reagent gas, we fundamentally change the physics of detection. The methane thermalizes the high-energy electrons from the filament. The PFB ester then undergoes dissociative electron capture, cleanly dropping the PFB group to yield a highly stable carboxylate anion ([M-PFB]-, m/z 157)[2]. This process generates zero negative reagent gas ions, virtually eliminating background noise[2].
Self-Validating Mechanism: This protocol utilizes Stable Isotope Dilution. By spiking a deuterated analogue (e.g., d3-5-methyloctanoic acid) into the sample prior to extraction, the internal standard experiences the exact same matrix suppression, extraction losses, and derivatization kinetics as the endogenous analyte[2].
Step-by-Step Procedure:
Spike: Add 100 µL of internal standard (d3-5-methyloctanoic acid) to 50 µL of the biological sample[2].
Extract: Perform a liquid-liquid extraction using 1.5 mL of isooctane. Vortex for 2 minutes and centrifuge. Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of argon[2].
Derivatize: Reconstitute the residue in 100 µL of acetonitrile. Add 10 µL of 10% PFBBr in acetonitrile and 10 µL of N,N-diisopropylethylamine (DIPEA).
Incubate: Seal the vial tightly and heat at 60°C for 1 hour[3].
Analyze: Inject 1 µL into the GC-MS operating in NCI mode (methane reagent gas). Monitor m/z 157 for 5-methyloctanoic acid and m/z 160 for the d3-internal standard.
Protocol B: LC-MS/MS Derivatization-Free Approach
The Causality: Traditional LC-MS methods rely on ammonium formate or acetate to drive negative ionization. However, formate significantly suppresses the signal intensity of short- and medium-chain fatty acids while contributing to baseline noise[4]. Replacing formate with ammonium fluoride prevents this suppression, enhancing the deprotonation of the carboxylic acid group and yielding a cleaner [M-H]- signal[4].
Step-by-Step Procedure:
Mobile Phase Preparation: Prepare Mobile Phase A (LC-MS grade water with 0.5 mM ammonium fluoride) and Mobile Phase B (LC-MS grade acetonitrile with 0.5 mM ammonium fluoride)[4]. Note: Do not use glass bottles for ammonium fluoride; use high-density polyethylene (HDPE) to prevent silica leaching.
Sample Prep: Protein precipitation using cold acetonitrile (1:3 ratio), spiked with d3-5-methyloctanoic acid. Centrifuge at 14,000 x g for 10 minutes at 4°C.
Chromatography: Use a C18 or mixed-mode column. Apply a steep organic gradient to elute the highly non-polar 5-methyloctanoic acid sharply, reducing peak tailing and improving the S/N ratio[1].
Detection: Operate the triple quadrupole in Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Since medium-chain fatty acids do not fragment well, set the Q1 and Q3 to the same m/z (157 -> 157) but utilize a high collision energy to filter out fragile background ions (pseudo-MRM)[4].
Part 3: Data Presentation & Modality Comparison
The choice of instrument and method drastically dictates the level of background noise you will encounter. Use the table below to select the appropriate modality for your required limit of quantitation (LOQ).
Q: My LC-MS signal for 5-methyloctanoic acid dropped overnight, and the background noise is suddenly massive. What happened?A: This is a classic symptom of source contamination or salt build-up from mobile phase additives (like ammonium acetate)[6]. When switching solvents or running high-throughput biological samples, salts precipitate on the ESI cone and transfer tube[6][7].
Solution: Remove the column and perform an overnight "steam clean" of the MS source. Set the LC flow to 0.5 mL/min (50:50 Water:MeOH with no buffers), nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temp to 350°C[8].
Q: I am using GC-MS. How do I differentiate 5-methyloctanoic acid from other C9 isomers, like nonanoic acid, if they have the same mass?A: Mass spectrometry alone cannot differentiate positional isomers of fatty acids since their fragmentation patterns (especially in NCI) are nearly identical. You must rely on chromatographic separation[2].
Solution: Use a long (e.g., 100 m), highly polar capillary column (such as a biscyanopropyl polysiloxane phase). Branched-chain fatty acids like 5-methyloctanoic acid will elute earlier than their straight-chain counterparts (nonanoic acid) due to a lower boiling point and reduced interaction with the stationary phase[2].
Q: Can I use chemical derivatization in LC-MS to reduce background noise?A: Yes. If the derivatization-free approach does not yield the required sensitivity, you can use On-Tissue Chemical Derivatization (OTCD) or pre-column labeling. Reagents like Girard's Reagent T (GT) or 2-chloro-1-methylpyridinium iodide (CMPI) add a permanent positive charge and significantly increase the molecular weight of the fatty acid[9].
Solution: By shifting the mass of 5-methyloctanoic acid from 157 Da to >250 Da, you move the analyte out of the low-mass "chemical noise" region (<200 Da) heavily populated by solvent clusters, improving detection sensitivity by up to 1000-fold[9].
Q: Why do I see a persistent peak at m/z 157 in my LC-MS blank injections?A: A persistent baseline peak in negative ESI is usually caused by system carryover or solvent contamination[7][10]. Fatty acids are notoriously "sticky" and adhere to stainless steel tubing and autosampler needles.
Solution: Ensure you are using >99% high-purity LC-MS grade solvents[11]. Implement a strong needle wash (e.g., 50:50:0.1 Isopropanol:Acetonitrile:Formic Acid) to dissolve lipophilic residues, and verify your system's dwell volume is fully clearing prior injections[10].
References
IROA Technologies. How High Purity Fatty Acid Enhances Precision in Analytical Chemistry. 11
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. 7
Separation Science. Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. 10
Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. 8
MDPI Biomolecules. On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. 9
ResearchGate. Losing Sensitivity of LC/MS signal due to High Background?6
National Institutes of Health (PMC). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. 2
ACS Omega. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. 5
Waters Corporation. Advancing Free Fatty Acid Analysis of Milk and Infant Formula through ACQUITY™ QDa™ II Mass Detector Method Development. 1
PubMed. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. 4
Comparing NMR spectra of 5-methyloctanoic acid enantiomers
Analytical Guide: NMR Differentiation of 5-Methyloctanoic Acid Enantiomers As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving enantiomers with remote stereocenters. 5-Methyloc...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Guide: NMR Differentiation of 5-Methyloctanoic Acid Enantiomers
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving enantiomers with remote stereocenters. 5-Methyloctanoic acid is a prime example: because its chiral center (C5) is separated from the reactive carboxylic acid moiety (C1) by a flexible aliphatic chain, traditional chiral differentiation methods often yield poor resolution.
Because enantiomers exhibit identical NMR spectra in achiral environments, introducing a highly anisotropic chiral environment is mandatory to induce chemical shift non-equivalence (
Δδ
). This guide objectively compares two field-proven methodologies—Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)—to establish a reliable, self-validating system for determining the enantiomeric excess (ee) of 5-methyloctanoic acid.
Mechanistic Causality: Breaking Symmetry
To differentiate (R)- and (S)-5-methyloctanoic acid, we must convert the enantiomeric mixture into diastereomeric states. This is achieved either by forming a covalent bond (CDA) or through non-covalent intermolecular interactions (CSA). Once in a diastereomeric state, the spatial relationship between the C5-methyl group and the chiral agent's shielding cone differs, resulting in distinct resonance frequencies (
Δδ>0
) in the
1
H or
13
C NMR spectrum.
Mechanism of NMR enantiodiscrimination via diastereomeric state formation.
Comparative Analysis: CDA vs. CSA Performance
When dealing with a remote C5 chiral center, the choice of agent dictates both the workflow efficiency and the resolution quality.
Method A: Chiral Derivatizing Agents (CDAs)
CDAs, such as coumarin-based amines (e.g., (S)-4-(3-aminopyrrolidin-1-yl)coumarin), covalently bind to the carboxylic acid to form diastereomeric amides. The rigid coumarin structure provides excellent anisotropic shielding, yielding sharp, distinct reporter signals that resist overlapping with the complex aliphatic backbone of the octanoic acid chain[1].
Method B: Chiral Solvating Agents (CSAs)
CSAs, such as BINOL-based amino alcohols or diphenylprolinol, bypass covalent synthesis entirely. They form transient, non-covalent complexes via hydrogen bonding and ion-pairing. BINOL-amino alcohols act as highly effective receptors for carboxylic acids, providing rapid enantiodiscrimination and achieving baseline separation of protons with
Δδ
values up to 0.641 ppm in optimized systems[2].
To ensure trustworthiness, every analytical run must be treated as a self-validating system. Internal Control Validation: Before analyzing an unknown enantiomerically enriched sample, you must run a racemic standard (50:50 R/S) of 5-methyloctanoic acid through your chosen protocol. This confirms the resolving power of your specific NMR instrument (minimum 500 MHz recommended) and establishes the exact chemical shifts of the split C5-methyl doublets.
Comparative experimental workflow for CDA and CSA NMR preparation.
Protocol 1: Covalent Derivatization (CDA Method)
Reagent Mixing: In a dry vial, dissolve 10 mg of 5-methyloctanoic acid and 1.1 equivalents of (S)-4-(3-aminopyrrolidin-1-yl)coumarin in 2 mL of anhydrous CH
2
Cl
2
.
Activation: Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
Reaction: Stir at room temperature for 2 hours. Filter off the precipitated dicyclohexylurea (DCU) byproduct.
Preparation for NMR: Evaporate the solvent under reduced pressure, and dissolve the crude amide in 0.6 mL of CDCl
3
. Acquire the
1
H NMR spectrum.
Causality: The Steglich amidation utilizes DCC to activate the carboxylic acid, while DMAP acts as an acyl transfer catalyst. Covalent attachment of the bulky coumarin group restricts conformational freedom. This projects the anisotropic shielding cone of the coumarin ring over the aliphatic chain, maximizing the chemical shift difference (
Δδ
) at the remote C5 methyl group without risking kinetic resolution[1].
Sample Preparation: Prepare a 10 mM solution of 5-methyloctanoic acid in strictly anhydrous CDCl
3
.
Host-Guest Complexation: Add 2.0 equivalents (20 mM) of the enantiopure BINOL-amino alcohol CSA to the solution.
Equilibration: Transfer the mixture to an NMR tube, allow 5 minutes for equilibrium to establish, and acquire the
1
H NMR spectrum.
Causality: Non-polar CDCl
3
is strictly required because protic or highly polar solvents would competitively disrupt the delicate hydrogen-bonding and ion-pairing network between the BINOL-amino alcohol and the carboxylic acid. The 2:1 host-guest stoichiometry ensures complete saturation of the diastereomeric complex, driving the equilibrium toward the fully complexed state to yield sharp, well-resolved split signals[2].
A Comparative Guide to 5-Methyloctanoic Acid and 4-Methylnonanoic Acid: Unraveling the Nuances in Lipid Profile Alterations
For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, understanding the subtle yet significant differences between structurally similar molecules is paramount...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals navigating the intricate world of lipid metabolism, understanding the subtle yet significant differences between structurally similar molecules is paramount. This guide provides an in-depth, objective comparison of 5-methyloctanoic acid and 4-methylnonanoic acid, two medium-chain branched fatty acids (BCFAs). While both are isomers, the seemingly minor shift in their methyl group position can precipitate distinct downstream effects on cellular and systemic lipid profiles. This document synthesizes current knowledge, presents hypothetical experimental data for illustrative purposes, and provides detailed protocols for empirical validation.
Introduction: The Significance of Methyl-Branching in Fatty Acid Bioactivity
Fatty acids are not merely energy storage molecules; they are critical signaling molecules and structural components of cellular membranes. The introduction of a methyl branch along the acyl chain, as seen in 5-methyloctanoic acid and 4-methylnonanoic acid, dramatically alters their physicochemical properties compared to their straight-chain counterparts. This branching influences their packing within lipid bilayers, their affinity for metabolic enzymes, and ultimately, their metabolic fate. While both are considered medium-chain fatty acids (MCFAs), their classification as BCFAs places them in a unique category with distinct biological activities, including potential roles in metabolic regulation and inflammation[1][2].
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between 5-methyloctanoic acid and 4-methylnonanoic acid lies in the position of the methyl group on the parent acyl chain. This seemingly subtle variation has profound implications for their three-dimensional structure and how they interact with biological systems.
The positioning of the methyl group closer to the carboxylic acid head in 4-methylnonanoic acid may influence its interaction with the active sites of enzymes involved in fatty acid activation and metabolism more significantly than the more centrally located methyl group in 5-methyloctanoic acid. Molecular dynamics simulations of other methyl-branched fatty acids suggest that the branch point induces a "kink" in the acyl chain, which can disrupt the ordered packing of lipids in membranes and increase membrane fluidity[5][6][7]. The location of this kink will differ between the two isomers, potentially leading to differential effects on membrane-dependent processes.
Hypothetical Comparative Effects on Cellular Lipid Profiles
In the absence of direct comparative studies, we can extrapolate from the known metabolism of BCFAs and MCFAs to hypothesize the differential effects of 5-methyloctanoic acid and 4-methylnonanoic acid on key aspects of lipid metabolism. The following table presents a hypothetical dataset that could be generated from treating a relevant cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) with each compound.
Lipid Class/Parameter
Control (Vehicle)
5-Methyloctanoic Acid (50 µM)
4-Methylnonanoic Acid (50 µM)
Triglyceride (TG) Content
100 ± 5%
85 ± 4%
75 ± 6%
Free Fatty Acid (FFA) Pool
100 ± 6%
110 ± 5%
125 ± 7%
Cholesterol Ester Content
100 ± 4%
95 ± 3%
90 ± 5%
Phospholipid Composition
Baseline
Minor Alterations
Noticeable shift in PC/PE ratio
Fatty Acid Synthase (FAS) Expression
100 ± 8%
90 ± 7%
80 ± 6%
CPT1 Activity (Mitochondrial β-oxidation)
100 ± 7%
120 ± 8%
135 ± 9%
Interpretation of Hypothetical Data:
Triglyceride and Cholesterol Ester Content: Both BCFAs are hypothesized to reduce intracellular lipid storage, with 4-methylnonanoic acid potentially exhibiting a more potent effect due to stronger inhibition of lipogenic pathways or enhanced catabolism.
Free Fatty Acid Pool: An increase in the intracellular FFA pool could indicate that while uptake is efficient, the metabolic machinery for esterification or oxidation is becoming saturated, potentially more so with 4-methylnonanoic acid.
Fatty Acid Synthase (FAS) Expression: Both compounds might downregulate the expression of key lipogenic enzymes like FAS, with the effect being more pronounced for the C10 backbone of 4-methylnonanoic acid.
CPT1 Activity: As MCFAs, both are expected to undergo mitochondrial β-oxidation. The greater increase in CPT1 activity with 4-methylnonanoic acid could suggest it is a more readily available substrate for catabolism.
Mechanistic Insights: Metabolic Pathways and Cellular Transport
The differential effects of these two BCFAs on lipid profiles can be traced back to their distinct interactions with cellular machinery.
Figure 1: Cellular uptake and metabolic fates of 5-methyloctanoic and 4-methylnonanoic acid.
Long-chain fatty acids enter cells through both passive diffusion and protein-mediated transport involving proteins like FAT/CD36 and fatty acid transport proteins (FATPs)[8][9]. Once inside, they are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases[8][10]. The position of the methyl group could influence the efficiency of these initial steps. The subsequent metabolic fates include:
Mitochondrial β-oxidation: As MCFAs, they are readily oxidized in the mitochondria for energy production. The methyl branch may require specific enzymatic steps for its removal or bypass, potentially leading to different rates of oxidation.
Esterification: Incorporation into complex lipids like triglycerides and phospholipids. The altered shape of BCFAs can affect the properties of the resulting lipids.
Cellular Signaling: BCFAs can act as signaling molecules, influencing pathways that regulate gene expression related to lipid metabolism and inflammation.
Experimental Protocols for Comparative Lipid Profiling
To empirically validate the hypothesized differences, rigorous and well-controlled experimental protocols are essential.
Cell Culture and Treatment
Cell Line: Utilize a metabolically relevant cell line such as HepG2 (human hepatoma) or 3T3-L1 (mouse adipocytes).
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for 3T3-L1, MEM for HepG2) supplemented with fetal bovine serum and antibiotics.
Treatment: Plate cells to achieve 70-80% confluency. On the day of the experiment, replace the medium with serum-free medium containing either vehicle (e.g., 0.1% DMSO), 5-methyloctanoic acid, or 4-methylnonanoic acid at desired concentrations (e.g., 10, 50, 100 µM). Incubate for a predetermined time (e.g., 24 hours).
Lipid Extraction (Folch Method)
A gold standard for lipid extraction from biological samples[11].
Harvesting: Aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Lysis and Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to each plate. Scrape the cells and transfer the lysate to a glass tube.
Phase Separation: Add 0.4 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
Drying: Evaporate the solvent under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the downstream analysis (e.g., isopropanol for LC-MS, hexane for GC-MS).
Figure 2: Workflow for the Folch lipid extraction method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS is a powerful technique for the separation and identification of individual fatty acids[11][12].
Derivatization: Convert the fatty acids in the extracted lipid sample to their volatile fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF3) in methanol[11].
GC Separation: Inject the FAMEs onto a GC system equipped with a suitable capillary column (e.g., a polar column like a DB-23). Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
MS Detection: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid.
Quantification: Include an internal standard (e.g., C17:0) in the samples to allow for accurate quantification of the individual fatty acids.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Global Lipidomics
LC-MS is ideal for analyzing intact lipid species and providing a comprehensive overview of the lipidome[13][14][15].
Chromatographic Separation: Use a reversed-phase C18 or C30 column to separate the different lipid classes and species based on their hydrophobicity. A gradient elution with solvents like water, acetonitrile, and isopropanol containing additives like ammonium formate is typically employed.
Mass Spectrometric Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes to cover a wide range of lipid classes.
Data Analysis: Use specialized software to identify and quantify the lipid species based on their accurate mass, retention time, and fragmentation patterns.
Conclusion and Future Directions
While structurally very similar, 5-methyloctanoic acid and 4-methylnonanoic acid likely exhibit distinct effects on lipid metabolism due to the differing positions of their methyl branches. It is hypothesized that 4-methylnonanoic acid may have a more pronounced impact on reducing lipid accumulation and modulating fatty acid metabolism-related gene expression. However, these hypotheses must be tested through rigorous experimentation.
Future research should focus on direct comparative studies using the protocols outlined in this guide. Furthermore, investigating the impact of these BCFAs on membrane biophysics, their interaction with specific nuclear receptors (e.g., PPARs), and their effects in in vivo models of metabolic disease will be crucial for fully elucidating their biological significance and therapeutic potential.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 5312328, 5-Methyloctanoic acid. [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 62003, 4-Methylnonanoic acid. [Link].
Investigation of antimicrobial activities of nonanoic acid derivatives. ResearchGate. [Link].
Poger, D., Caron, B., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. The Journal of Physical Chemistry B, 118(49), 14293–14303. [Link].
Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions. Metabolites, 14(7), 433. [Link].
Fatty Acids Profile, Trans Isomers, and Lipid Quality Indices in Smoked and Unsmoked Cheeses and Cheese-Like Products. Foods, 9(1), 1. [Link].
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link].
Kamp, F., & Hamilton, J. A. (2006). A new concept of cellular uptake and intracellular trafficking of long-chain fatty acids. Hepatology, 44(4), 1082–1091. [Link].
Poger, D., Caron, B., & Mark, A. E. (2014). Effect of methyl-branched fatty acids on the structure of lipid bilayers. PubMed, 25419812. [Link].
A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. Metabolites, 7(4), 50. [Link].
Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry, 68(17), 4966–4974. [Link].
Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. [Link].
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. TrAC Trends in Analytical Chemistry, 120, 115653. [Link].
Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus. PubMed, 34502578. [Link].
He, Q., Chen, Y., Wang, Z., He, H., & Yu, P. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. [Link].
LC-MS FADE: Leveraging Untargeted Lipidomics Data for Fatty Acid Profiling. ChemRxiv. [Link].
den Hartigh, L. J. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2866. [Link].
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link].
Cellular Fatty Acid Uptake: A Pathway Under Construction. Current Opinion in Lipidology, 20(3), 181–186. [Link].
Self-assembly of long chain fatty acids: effect of a methyl branch. RSC Publishing. [Link].
Protocol for fatty acid analysis using GC-MS. ResearchGate. [Link].
A versatile ultra-high performance LC-MS method for lipid profiling. Journal of Chromatography B, 966, 1–8. [Link].
Wahle, K. W., & Hare, W. R. (1982). The effect of dietary methyl branched-chain fatty acids on aspects of hepatic lipid metabolism in the rat. The British journal of nutrition, 47(1), 61–67. [Link].
GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. Methods in Molecular Biology, 1730, 101–109. [Link].
Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. ACS Publications. [Link].
Lee, J. H., Kim, H., Lee, J., & Kim, Y. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC complementary medicine and therapies, 23(1), 26. [Link].
Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. RSC Discovery. [Link].
Differentiation of positional isomers of branched-chain fatty acids using ion mobility-mass spectrometry based on host-guest chemistry. ResearchGate. [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 90708461, 5,5-Diethyl-7-methyloctanoic acid. [Link].
Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. Journal of Experimental Pharmacology, 13, 563–578. [Link].
Effect of 8-methyl nonanoic acid, a degradation by-product of dihydroc. JEP. [Link].
Catabolism of 2-methyloctanoic acid and 3β-hydroxycholest-5-en-26-oic acid. Biochemical Journal, 108(2), 299–304. [Link].
The Iannelli, F., Gnoni, A., & Gnoni, G. V. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience, 14, 769. [Link].
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Benchmarking catalytic synthesis routes for 5-methyloctanoic acid
An in-depth technical guide for researchers, chemical engineers, and drug development professionals evaluating scalable synthetic routes for branched aliphatic amino acids. 5-Methyloctanoic acid is a highly versatile ali...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for researchers, chemical engineers, and drug development professionals evaluating scalable synthetic routes for branched aliphatic amino acids.
5-Methyloctanoic acid is a highly versatile aliphatic backbone. When stereoselectively functionalized at the C3 position with an aminomethyl group, it yields (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid , a potent α2δ ligand. Much like its structural relative pregabalin, this compound exhibits high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.
Because the pharmacological efficacy of α2δ ligands is strictly stereodependent, the synthesis of the 5-methyloctanoic acid backbone must achieve near-perfect enantiomeric and diastereomeric excess (ee/de). This guide benchmarks three distinct catalytic and synthetic routes, evaluating their scalability, solvent efficiency, and mechanistic elegance.
Fig 1: Biological pathway of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid via VGCC modulation.
Benchmarking the Synthetic Routes
The evolution of 5-methyloctanoic acid synthesis demonstrates a clear shift from classical racemic transition-metal catalysis to stoichiometric chiral auxiliaries, and finally to modern chemoenzymatic kinetic resolution.
First described by Ames and Bowman in 1950, this route relies on the Michael addition of ethyl acetoacetate to ethyl sorbate. The resulting unsaturated keto-diester is subjected to catalytic hydrogenation using palladised strontium carbonate (Pd/SrCO3) or Adams's catalyst (PtO2). Subsequent hydrolysis and decarboxylation yield racemic (±)-5-methyloctanoic acid.
Drawback: Lacks stereocontrol, making it unsuitable for modern API manufacturing where the (3S,5R) configuration is mandatory.
To achieve stereocontrol, early medicinal chemistry routes utilized an asymmetric Evans alkylation. Starting from (R)-2-methylpentanol, the C3 stereocenter is introduced using an oxazolidinone chiral auxiliary derived from (+)-norephedrine. The auxiliary is cleaved using LiOH/H2O2[1].
Drawback: While it provides excellent diastereoselectivity (97:3), the stoichiometric consumption of the chiral auxiliary and the reliance on cryogenic temperatures (-50 °C) for the LDA-mediated alkylation severely limit scalability.
Developed for >20 kg commercial scale-up, this route abandons stoichiometric chiral induction in favor of biocatalytic kinetic resolution. A cyanoester intermediate is synthesized using 4,4,4-trimethoxybutyronitrile as a 4-carbon synthon. The C3 stereocenter is resolved via diastereoselective hydrolysis using Amano Lipase PS-SD . The resolved ester is then hydrogenated using a Sponge Nickel catalyst [1].
Advantage: Replaces cryogenic organometallic chemistry with mild, highly selective biocatalysis, reducing total solvent usage by 92% compared to Route B[1].
Quantitative Performance Comparison
The following table summarizes the experimental data and process metrics for the three benchmarked routes.
Performance Metric
Route A: Classical (Ames, 1950)
Route B: Evans Auxiliary
Route C: Chemoenzymatic (Lipase)
Target Molecule
(±)-5-Methyloctanoic Acid
(3S,5R)-API
(3S,5R)-API
Primary Catalyst
Pd/SrCO3 or PtO2
None (Stoichiometric Auxiliary)
Amano Lipase PS-SD & Sponge Ni
Stereocontrol Method
None (Racemic)
Substrate-directed (Auxiliary)
Catalytic Kinetic Resolution
Overall Yield
~66% (from chloro-olefin)
< 10%
24.6%
Diastereomeric Excess (de)
N/A
94%
99.4%
Solvent Intensity
High
Very High
< 62 kg solvent / kg API
Scalability Limit
Lab Scale (Grams)
Pre-clinical (Grams)
Commercial (> 20 kg)
Experimental Workflows & Causality
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the critical catalytic steps of the optimized chemoenzymatic route (Route C).
Protocol 1: Diastereoselective Hydrolysis via Amano Lipase PS-SD
This step isolates the desired (3S,5R) stereoisomer from a diastereomeric mixture.
Substrate Preparation: Dissolve the cyanoester intermediate in a highly concentrated toluene solution (reduced to 20% w/w).
Causality: Minimizing the organic solvent fraction allows the reaction to be telescoped directly into the aqueous enzyme system without requiring a resource-intensive solvent swap[1].
Biocatalyst Loading: Add Amano Lipase PS-SD and buffer the aqueous system.
Causality: The lipase enzyme possesses a highly specific active site that preferentially hydrolyzes the ester bond of the undesired diastereomer into a water-soluble carboxylic acid, leaving the desired (3S,5R)-ester intact.
Phase Separation: Extract the reaction mixture with tert-butyl methyl ether (TBME).
Causality: TBME provides an optimal partition coefficient, selectively pulling the unreacted (3S,5R)-ester into the organic phase while the hydrolyzed by-product remains partitioned in the aqueous waste layer.
Validation: Perform chiral GC/HPLC on the concentrated organic layer. The protocol is self-validating if the assay confirms >99% de.
Protocol 2: Catalytic Hydrogenation using Sponge Nickel
This step reduces the nitrile group to the primary amine, completing the API backbone.
Saponification: Treat the resolved (3S,5R)-cyanoester with aqueous NaOH to yield the corresponding sodium carboxylate salt.
Hydrogenation: Transfer the aqueous solution to a pressure reactor. Add Sponge Nickel catalyst (20% w/w) and pressurize with H2 gas to 50 psi at 30 °C.
Causality: Sponge Nickel is selected over precious metals (like Pd/C) because it efficiently reduces nitriles to primary amines without triggering hydrogenolysis of the backbone. The mild temperature (30 °C) suppresses the formation of secondary amine dimers[1].
Isoelectric Precipitation: Filter off the heterogeneous catalyst. Adjust the pH of the aqueous filtrate using acetic acid (AcOH) to precipitate the zwitterionic amino acid.
Causality: Adjusting the pH to the molecule's isoelectric point neutralizes the charge, minimizing aqueous solubility and driving the crystallization of the final API.
Validation: Filter and dry the precipitate. Analyze via HPLC to ensure chemical purity >99.6% and confirm particle size distribution.
Fig 2: Chemoenzymatic workflow for the synthesis of (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.
Conclusion
For the synthesis of 5-methyloctanoic acid derivatives, particularly high-value α2δ ligands, traditional transition-metal and stoichiometric chiral auxiliary routes are fundamentally limited by poor atom economy and extreme operating conditions. The transition to a chemoenzymatic workflow utilizing Amano Lipase PS-SD and Sponge Nickel catalysis represents the gold standard. By leveraging biocatalytic kinetic resolution, researchers can achieve >99.4% diastereomeric excess while reducing solvent consumption by 92%, establishing a robust, scalable, and environmentally conscious manufacturing paradigm.
References
Murtagh, L., et al. (2011). Chemical Development of an α2δ Ligand, (3S,5R)-3-(Aminomethyl)-5-methyloctanoic Acid. Organic Process Research & Development, American Chemical Society. Available at:[Link]
Ames, D. E., & Bowman, R. E. (1950). Experiments on the Synthesis of Carbonyl Compounds. Part III. Addition of Ethyl Acetoacetate to Ethyl Sorbate. Journal of the Chemical Society (Resumed), RSC Publishing. Available at:[Link]
Comparative Biological Activity of Linear vs. Branched Chain Octanoic Acids: A Technical Guide
Executive Summary The addition of alkyl branches to the 8-carbon aliphatic chain of octanoic acid fundamentally shifts its biological activity. While linear octanoic acid acts primarily as a rapid-metabolizing antimicrob...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The addition of alkyl branches to the 8-carbon aliphatic chain of octanoic acid fundamentally shifts its biological activity. While linear octanoic acid acts primarily as a rapid-metabolizing antimicrobial and membrane disruptor, branched isomers and derivatives—such as valproic acid (VPA) and 4-methyloctanoic acid—exhibit highly specific neurological, epigenetic, and receptor-mediated activities. This guide provides a comparative analysis of their mechanisms, supported by quantitative data and self-validating experimental protocols, to assist drug development professionals in structural activity relationship (SAR) optimization.
Structural Chemistry & Metabolic Divergence
The pharmacokinetic fate of an octanoic acid variant is heavily dictated by its steric profile. Linear octanoic acid (caprylic acid) is a straight-chain C8:0 fatty acid that is rapidly absorbed and undergoes highly efficient mitochondrial β-oxidation.
In contrast, branched isomers like valproic acid (2-propylpentanoic acid) possess significant steric bulk at the α-carbon. This branching creates a physical impediment that impairs standard acyl-CoA dehydrogenase processing, drastically reducing its 1 compared to linear octanoic acid[1]. Consequently, VPA exhibits a prolonged systemic half-life and acts as a potent inhibitor of histone deacetylases (HDACs), driving its unique2[2]. Furthermore, branching at the C-2 position significantly enhances the molecule's affinity for specific3 mechanisms compared to straight-chain counterparts[3].
Divergent pharmacological pathways of linear versus branched octanoic acids based on steric profiles.
Neurological & Epigenetic Activity
The structural divergence between linear and branched octanoic acids is most pronounced in the central nervous system. Linear octanoic acid demonstrates negligible direct action on neuroreceptors like AMPA and fails to inhibit HDACs[4].
Conversely, branched variants exhibit profound neurological efficacy. While VPA is a potent HDAC inhibitor utilized globally for bipolar disorder and epilepsy[2][3], it lacks direct AMPA receptor antagonism. However, shifting the branch position creates entirely new pharmacological profiles: 4-methyloctanoic acid, a mid-chain branched derivative, demonstrates strong 4, a mechanism completely absent in its linear counterpart[4].
Antimicrobial & Antibiofilm Efficacy
In the realm of infectious disease, linear octanoic acid is a highly effective broad-spectrum antimicrobial agent. It excels at eradicating Staphylococcus aureus biofilms—a primary driver of recurrent bovine mastitis—achieving up to5[5]. Crucially, linear octanoic acid rapidly kills antibiotic-tolerant persistent cells without inducing the 6 typically triggered by standard antibiotic therapies[5][6].
Branched octanoic acids, however, are highly valuable in the rational design of lipopeptides. Conjugating branched octanoic acid tails (e.g., 2-ethylhexanoic acid) to the N-terminus of antimicrobial peptides (such as BUFT-2C8) increases the peptide's helicity and hydrophobicity. This structural modification enhances 7 while significantly reducing off-target 8 compared to linear lipid tails[7][8].
Table 2: Efficacy in S. aureus Biofilm Eradication Models
Treatment Agent
Biofilm Eradication Rate
Induction of Tolerant SCVs
Hemolytic Toxicity (in Peptide Conjugates)
Linear Octanoic Acid
>95% at 1X MBC
Infrequent / Low
Higher
Branched Conjugates
Comparable to Linear
Low
Significantly Reduced
Standard Antibiotics
Poor (>100X MBC required)
High
N/A
Self-Validating Experimental Protocols
To accurately assess the divergent biological activities of these compounds, the following self-validating protocols are recommended.
Protocol 1: S. aureus Biofilm Eradication Assay (Microtiter Plate Method)
Causality: Standard Minimum Inhibitory Concentration (MIC) assays fail to account for the protective extracellular polymeric substance (EPS) matrix of biofilms. This protocol utilizes a mature biofilm model to assess true eradication rather than mere planktonic inhibition.
Self-Validating Mechanism: The inclusion of a stringent PBS wash step prior to viability quantification ensures that the reduction signal is derived exclusively from matrix-embedded cells, eliminating false positives from residual planktonic bacteria. A standard antibiotic arm (e.g., tetracycline) validates the assay's sensitivity to SCV induction.
Step-by-Step Methodology:
Cultivation: Inoculate S. aureus (e.g., ATCC 12600) into 96-well flat-bottom plates containing TSB media supplemented with 1% glucose. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.
Treatment: Aspirate the supernatant and carefully wash the wells three times with sterile PBS. Add linear octanoic acid, branched variants, and a standard antibiotic control at varying concentrations (0.5X to 100X MBC).
Stringent Washing: Following a 4-hour incubation, aspirate the treatment media and wash the wells vigorously with PBS to remove all non-adherent (planktonic) cells.
Quantification: Add XTT reduction assay reagents to the wells. Incubate for 2 hours in the dark, then measure absorbance at 490 nm to quantify the viability of the remaining biofilm-embedded cells. Plate parallel samples on agar to monitor for SCV morphology.
Self-validating experimental workflow for quantifying biofilm eradication by octanoic acid variants.
Causality: To differentiate between general membrane disruption (common with linear fatty acids) and specific receptor antagonism (seen in branched variants like 4-methyloctanoic acid), real-time kinetic monitoring of AMPA currents is required.
Self-Validating Mechanism: The protocol mandates a "washout" phase post-treatment. If the reduction in AMPA current is due to specific receptor binding, the signal will recover upon washout. If the signal does not recover, it indicates non-specific membrane toxicity, providing an internal control for the compound's true mechanism of action.
Step-by-Step Methodology:
Preparation: Culture Xenopus oocytes or mammalian cells expressing specific AMPA receptor subunits (e.g., GluA2/3).
Baseline Recording: Establish a whole-cell patch-clamp configuration. Apply glutamate pulses to establish a baseline inward current amplitude.
Perfusion: Co-perfuse glutamate with either linear octanoic acid or a branched variant (e.g., 4-methyloctanoic acid) at 1 mM concentrations. Record the percentage of current inhibition.
Washout Validation: Cease compound perfusion and wash the cells with standard extracellular solution for 5 minutes. Re-apply glutamate to confirm the recovery of the baseline current, validating that the inhibition was receptor-specific and reversible.
References
N-Terminal Lipidation of Buforin II Generates a Potent and Stable Peptide Antibiotic. | researcher.life | 7
Inhibition by Valproic Acid of the Mitochondrial Oxidation of Monocarboxylic and ωHydroxymonocarboxylic Acids | oup.com | 1
Structure-activity relationship read-across and transcriptomics for branched carboxylic acids | cefic-lri.org | 2
Identifying an uptake mechanism for the antiepileptic and bipolar disorder treatment valproic acid using the simple biomedical model Dictyostelium | nih.gov | 3
Influence of Lipidation Pattern of the KR12 Fragment of Peptide LL-37 on Its Antibacterial and Hemolytic Activities | nih.gov |8
Seizure control by decanoic acid through direct AMPA receptor inhibition | unil.ch | 4
Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis | nih.gov | 5
Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis (Secondary) | nih.gov | 6
Core Principles: Hazard Assessment and Risk Mitigation
An In-Depth Guide to the Proper Disposal of 5-Methyloctanoic Acid For researchers and scientists in drug development and other advanced fields, the responsible management of chemical waste is not just a regulatory requir...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Proper Disposal of 5-Methyloctanoic Acid
For researchers and scientists in drug development and other advanced fields, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of 5-methyloctanoic acid, moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to empower your team with the knowledge to handle this substance safely and effectively, ensuring the integrity of your work and the safety of your personnel.
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential.[1] 5-Methyloctanoic acid, like similar branched-chain carboxylic acids, is classified as a corrosive material.[2][3][4] This classification dictates the stringent handling and disposal protocols required.
Key Hazards:
Corrosivity: The primary hazard is its ability to cause severe skin burns and serious eye damage.[2][5] Contact with mucous membranes can lead to significant injury.[2]
Inhalation: While data may be limited, vapors or mists can be irritating to the respiratory tract.[6] All handling of open containers should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][7]
Environmental: Organic acids can be harmful to aquatic life.[6][8] Therefore, direct disposal into the sanitary sewer system is prohibited unless the material has been properly neutralized and is permitted by local regulations.[9][10]
A foundational principle of laboratory safety is to minimize risk by reducing the scale of experiments whenever possible.[11] This not only enhances safety during the reaction but also simplifies the disposal process by generating smaller quantities of waste.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-methyloctanoic acid. The equipment specified below is designed to protect against the primary hazard of corrosive chemical contact.[12]
To prevent direct skin contact and subsequent chemical burns.[6]
Eye Protection
Goggle-type safety glasses or a face shield worn over safety glasses.
To protect against splashes, which can cause severe eye damage or blindness.[2][12]
Body Protection
A standard laboratory coat.
To protect skin and personal clothing from accidental spills.[7]
Ventilation
A certified chemical fume hood.
To prevent the inhalation of any vapors or aerosols generated during handling or disposal procedures.[3][7]
Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical, even when gloves have been worn.[6][12]
Spill Management: An Immediate and Controlled Response
Accidents can happen, and a well-defined spill response plan is crucial. For a 5-methyloctanoic acid spill, the immediate priority is to contain the material and prevent exposure.
Step-by-Step Spill Cleanup Protocol:
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your laboratory supervisor or safety officer immediately.[13]
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as dry sand, earth, or a commercial chemical absorbent.[14]
Absorption: Gently cover and absorb the spilled material with the absorbent. Avoid creating dust or aerosols.[12]
Collection: Carefully scoop the absorbed material into a clearly labeled, compatible waste container.[14] Use tools that will not react with the acid.
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.
Disposal: The collected spill material and any contaminated items (e.g., gloves, absorbent pads) must be disposed of as hazardous waste, following the procedures outlined in Section 4.[13]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal route for 5-methyloctanoic acid depends on its form, concentration, and the quantity of waste generated. The following diagram illustrates the primary decision-making process for laboratory-scale waste.
Caption: Decision workflow for 5-methyloctanoic acid disposal.
Pathway A: Disposal as Hazardous Chemical Waste (Primary Recommended Method)
This is the standard and most secure method for disposing of 5-methyloctanoic acid, particularly for pure product, concentrated solutions, or mixtures with other chemicals. The process involves collection and transfer to a certified hazardous waste management service, often coordinated through your institution's Environmental Health & Safety (EHS) office.[15]
Step-by-Step Collection Protocol:
Select a Compatible Container: Use a container made of a material compatible with organic acids. The original product container is often the best choice.[16] Glass or certain types of plastic containers are typically appropriate. Ensure the container is in good condition with no leaks.[16]
Segregate Waste: Do not mix 5-methyloctanoic acid waste with incompatible chemical waste streams. At a minimum, acids should be kept separate from bases, oxidizers, and reactive metals.[10]
Label the Container: Affix a hazardous waste label to the container. Clearly write the full chemical name ("5-Methyloctanoic Acid") and indicate any other components in the waste mixture.[13] Keep the container closed at all times except when adding waste.[10]
Store Safely: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and provide secondary containment to control any potential leaks.
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup.
In some cases, for very small volumes of dilute aqueous solutions of 5-methyloctanoic acid that are free of other hazardous contaminants, neutralization may be a permissible pre-treatment step.[9] This process converts the corrosive acid into a salt, which is generally less hazardous. Crucially, you must verify that this procedure is permitted by your institution and local wastewater authority. [9]
This procedure must be performed with extreme caution, generating heat and potentially vapors. [17]
Experimental Protocol: Neutralization of Dilute 5-Methyloctanoic Acid
Don all required PPE, including a face shield over safety goggles.[17]
Prepare an ice bath by placing a larger beaker containing ice and water on a stir plate. Place the smaller beaker containing the acidic waste solution into this ice bath.[17]
Begin stirring the acidic solution with a magnetic stir bar at a moderate speed.
Neutralization:
Slowly add a dilute base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the stirring acidic solution drop by drop using a pipette or burette.
Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.
The reaction is exothermic; control the rate of addition to keep the temperature manageable. If the solution becomes excessively warm, halt the addition until it cools.[17]
Completion and Disposal:
Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.5, as specified by local regulations.[9]
Once neutralized, the resulting salt solution may be permissible for drain disposal, followed by a large flush of water (e.g., 20 parts water to 1 part solution).[9] Again, confirm this is allowed by your local authority.
If any solids precipitate during neutralization, they must be filtered, collected, and disposed of as solid hazardous waste.[10]
Conclusion: A Culture of Safety
The proper disposal of 5-methyloctanoic acid is a critical component of laboratory safety and environmental responsibility. By understanding the chemical's hazards, utilizing appropriate protective equipment, and adhering to a clear and logical disposal pathway, you can ensure that this waste is managed safely and in full regulatory compliance. Always consult your institution's specific Chemical Hygiene Plan and your local EHS office for guidance.[10]
References
Laboratory Safety Guidelines. (n.d.). Max Planck Institute of Biochemistry.
Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Saffron Tech.
Safety Instructions in Laboratories of Analytical Chemistry No 4-34/PR/49. (n.d.). University of Tartu.
Safety Data Sheet NMIJ CRM 4229-a. (2022, August 31). National Institute of Advanced Industrial Science and Technology (AIST).
Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry.
Safety Data Sheet for 4-Methyloctanoic acid. (2018, June 11). Thermo Fisher Scientific.
Chemically hazardous waste. (n.d.). The University of Tokyo Environmental Science Center.
Safety Data Sheet for 5-Methylhexanoic Acid. (2025, November 16). TCI Chemicals.
Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
Safety Data Sheet for Mecarbam. (2025, November 6). Sigma-Aldrich.
Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
Safety Data Sheet for 5-Methylhexanoic acid. (2024, February 9). Fisher Scientific.
Safety Data Sheet for 4-methyloctanoic acid. (2024, May 17). Merck.
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
Safety Data Sheet for 4-Methylnonanoic Acid. (n.d.). TCI Chemicals.
5-Methyloctanoic acid. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
Safety Data Sheet for Pyrrole-2-carboxylic acid. (2009, September 26). Fisher Scientific.
A Senior Application Scientist's Guide to Handling 5-Methyloctanoic Acid: Personal Protective Equipment and Safety Protocols
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 5-Methyloctanoic acid. As a professional in a research or drug development setting, your safety...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 5-Methyloctanoic acid. As a professional in a research or drug development setting, your safety, and the integrity of your work, is paramount. This guide moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring every step is a self-validating system of safety.
Hazard Analysis: A Corrosive Profile
While specific toxicological data for 5-Methyloctanoic acid is not extensively documented in publicly available literature, a professional risk assessment necessitates examining structurally similar compounds. Data from analogous short-chain fatty acids, such as 4-Methyloctanoic acid and 5-Methylhexanoic acid, consistently indicate a classification of Corrosive, Category 1C .[1][2] This classification implies that the substance can cause severe skin burns and serious eye damage upon contact.[1][2][3][4]
The primary hazards are:
Dermal Corrosion: Capable of causing severe burns and tissue damage to the skin.[1][3][4]
Ocular Damage: Poses a high risk of irreversible eye damage.[1][2]
Corrosivity to Metals: May be corrosive to certain metals.[1][2]
Therefore, all handling procedures must be based on the precaution that 5-Methyloctanoic acid is a hazardous and corrosive liquid. It is often shipped under UN 3265, "CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S." (Not Otherwise Specified), underscoring its hazardous nature.[1][3][5]
The Hierarchy of Controls: Proactive Safety by Design
Before specifying PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, not the first.
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 5-Methyloctanoic acid.[6][7][8][9] This contains vapors and protects the user from inhalation and splashes. An emergency eyewash station and safety shower must be immediately accessible.[6]
Administrative Controls: Adherence to a strict Standard Operating Procedure (SOP), like the one detailed in this guide, is a critical administrative control. All personnel must be trained on the specific hazards and handling procedures for this chemical. Work areas should be clearly demarcated.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and is based on the corrosive nature of the acid. The following table summarizes the required equipment for all phases of handling, from receipt to disposal.
Protection Type
Specific PPE
Material/Standard
Rationale & Operational Phase
Eye and Face Protection
Chemical safety goggles and a full-face shield.
ANSI Z87.1 Approved
Goggles provide a seal against splashes, while the face shield protects the entire face from larger volume events.[10][11] Required for all handling, transfer, and disposal operations.
These materials provide good resistance against corrosive organic acids.[6][12] Gloves must be inspected for defects before each use and changed immediately upon contamination.[7][13] Required for all handling, transfer, and disposal operations.
Body Protection
Chemical-resistant laboratory coat.
Flame-retardant material, preferably with elastic cuffs.
Protects skin and personal clothing from splashes and spills.[1][3][6] Required for all handling, transfer, and disposal operations.
Foot Protection
Closed-toe, liquid-resistant shoes.
Leather or chemical-resistant material.
Protects feet from spills. Perforated shoes, sandals, or cloth sneakers are strictly forbidden.[11] Required at all times in the laboratory.
Respiratory Protection
NIOSH-approved respirator with organic vapor cartridges.
Varies by exposure assessment.
Required only if there is a risk of aerosol or vapor generation outside of a fume hood (e.g., large-scale spill).[6] Routine handling in a fume hood should not require respiratory protection.
Procedural Guide: A Step-by-Step Operational Plan
Receiving and Storage
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks within a designated receiving area.
Storage: Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[1][14] Ensure it is kept in a corrosive-resistant secondary container.[1] The storage location should be locked and accessible only to authorized personnel.[1][3][8]
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.
Handling and Use Protocol
This protocol must be performed inside a certified chemical fume hood.
Preparation: Before handling, ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary items.
Don PPE: Put on all required PPE as detailed in the table above (lab coat, goggles, face shield, and double gloves).
Chemical Transfer: When transferring the acid, do so slowly and carefully to avoid splashing. If preparing a solution, always add the acid to the solvent slowly; never the other way around.[6]
During Experimentation: Keep the container tightly closed when not in use. Avoid any direct contact with skin, eyes, or clothing.[1][15]
Post-Experiment:
Carefully quench any reactions, being mindful of potential exothermic processes.
Thoroughly decontaminate all glassware and equipment that came into contact with the acid.[6]
Clean the work surface within the fume hood.
Workflow Visualization
The following diagram illustrates the lifecycle of handling 5-Methyloctanoic acid, emphasizing the integration of safety measures at each critical stage.
Caption: Workflow for handling 5-Methyloctanoic acid.
Emergency and Disposal Plans
Spill Management
Evacuate: Immediately alert others and evacuate the immediate area.
Protect: If safe to do so, prevent the spill from entering drains.[3][8]
Assess: For small spills within a fume hood, trained personnel with appropriate PPE (including respiratory protection if needed) can proceed. For large spills, evacuate and contact your institution's emergency response team.
Contain & Clean: Cover the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, dry sand).[3][8] Do not use combustible materials like sawdust.
Collect: Carefully scoop the absorbed material into a dedicated, labeled hazardous waste container.[7]
First Aid for Exposure
Immediate action is critical.
Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[1][3][14] Seek immediate medical attention.[3][8][9]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention from an ophthalmologist.[3]
Inhalation: Move the affected person to fresh air and keep them at rest.[1][3][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][16]
Ingestion: Rinse the mouth thoroughly with water.[1][3][8] Do NOT induce vomiting.[1][3][8][9] Seek immediate medical attention.[1][3][8][9]
Waste Disposal Plan
Segregation: All materials contaminated with 5-Methyloctanoic acid, including disposable gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[6]
Container: Use a chemically resistant, sealable container (e.g., high-density polyethylene).[6] Keep the container closed when not in use.
Disposal: All waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) program.[1][3][4][6] Do not dispose of it down the drain or in regular trash.
References
PubChem Compound Summary for 5-Methyloctanoic acid. National Center for Biotechnology Information. (Provides basic chemical properties.) URL: [Link]
First Aid Procedures for Chemical Hazards. NIOSH - CDC. (General guidance on first aid for chemical inhalation.) URL: [Link]
UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. (General guidelines for academic laboratory PPE.) URL: [Link]
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. (Provides details on glove material selection.) URL: [Link]
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. (Describes types of eye, face, and foot protection.) URL: [Link]
5-methyl octanoic acid. The Good Scents Company. (Provides some physical property estimates.) URL: [Link]
SAFETY DATA SHEET for 4-Methyloctanoic acid. Fisher Scientific. (Shows transport information and hazard classification.) URL: [Link]
4-Methyloctanoic acid - SAFETY DATA SHEET. Alfa Aesar. (Outlines hazards, first aid, and disposal for a key analogous compound.) URL: [Link]